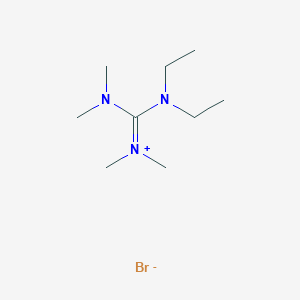
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide is a chemical compound with the molecular formula C8H20BrN2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide typically involves the reaction of dimethylamine with diethylamine in the presence of a suitable alkylating agent such as methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a labeling agent.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins and membranes, affecting their function and structure. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethyl methacrylate: Another quaternary ammonium compound with similar properties.
Diethylaminoethyl methacrylate: Shares structural similarities and applications.
Uniqueness
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide is unique due to its specific combination of diethylamino and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective.
Properties
CAS No. |
849605-02-3 |
|---|---|
Molecular Formula |
C9H22BrN3 |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
[diethylamino(dimethylamino)methylidene]-dimethylazanium;bromide |
InChI |
InChI=1S/C9H22N3.BrH/c1-7-12(8-2)9(10(3)4)11(5)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
AFYBCGSQSXQXAH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=[N+](C)C)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
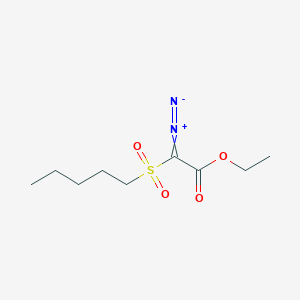
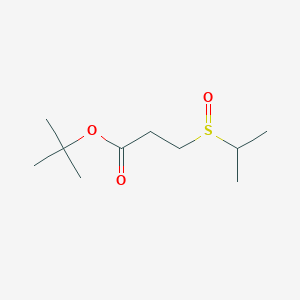
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
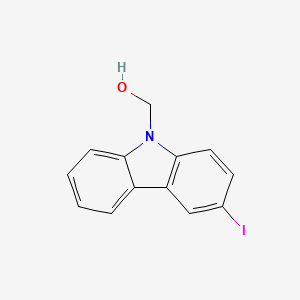
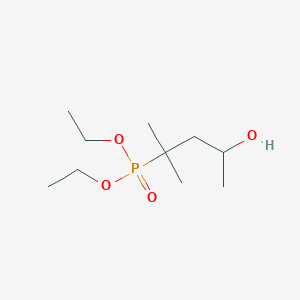
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)

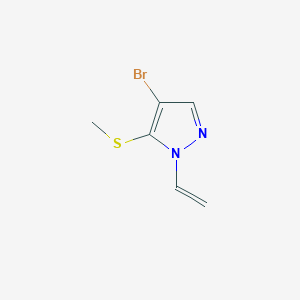
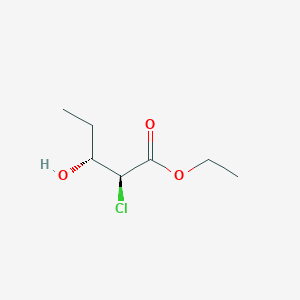
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)

